5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile
Description
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H13N3 It is a pyridine derivative, characterized by the presence of an amino group attached to a pyridine ring and a carbonitrile group
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-(2-methylidenebutylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-3-9(2)7-13-11-5-4-10(6-12)14-8-11/h4-5,8,13H,2-3,7H2,1H3 |
InChI Key |
UBTCTVRDAGDIRW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)CNC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- 2-Pyridinecarbonitrile derivatives are prepared or procured as the base scaffold.
- Nitration or halogenation at the 5-position can be achieved using mixed acids (concentrated nitric and sulfuric acid) under controlled temperature (20–60 °C) to introduce nitro or halogen substituents.
Introduction of the Amino Group at the 5-Position
- Reduction of 5-nitro-2-pyridinecarbonitrile to 5-amino-2-pyridinecarbonitrile is performed via catalytic hydrogenation or chemical reduction (e.g., sodium borohydride or metal catalysts such as platinum on carbon).
- Alternatively, nucleophilic substitution of 5-halogenated derivatives with amines or amide intermediates can be employed.
Formation of the (2-Methylidenebutyl)amino Side Chain
- The (2-methylidenebutyl) substituent can be introduced by reductive alkylation of the 5-amino group with an appropriate aldehyde or unsaturated aldehyde precursor.
- Another approach involves alkylation of the 5-amino group using a halogenated 2-methylidenebutyl derivative under basic conditions.
- Reaction conditions typically involve mild heating (room temperature to 60 °C), inert atmosphere, and use of solvents such as ethyl acetate, tetrahydrofuran, or dichloromethane.
Representative Synthetic Procedure (Hypothetical Based on Literature)
Reaction Conditions and Optimization
- Solvents: Ethyl acetate, tetrahydrofuran, dichloromethane, and methanol are commonly used for nitration, reduction, and alkylation steps.
- Temperature: Controlled between 20 °C and 60 °C for nitration and alkylation to prevent side reactions.
- Catalysts: Platinum on carbon or palladium catalysts are preferred for reduction steps due to high selectivity and yield.
- Purification: Chromatographic methods using petroleum ether and ethyl acetate mixtures effectively separate the target compound from impurities.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the structure, especially the amino and methylidene protons and carbons.
- Melting Point: Determined to verify purity and identity.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
- Thin Layer Chromatography (TLC): Used to monitor reaction progress and purity.
Summary Table of Key Preparation Steps
Research Findings and Practical Notes
- The nitration step benefits from continuous flow microreactor technology, improving safety and yield.
- Catalytic hydrogenation provides a clean reduction pathway, avoiding harsh chemical reductants.
- The reductive alkylation step is efficient and versatile, allowing introduction of various alkylidene substituents with good yields and minimal by-products.
- Solvent recovery and recycling are feasible, enhancing sustainability.
- The final compound exhibits high purity (>99%) when purified by column chromatography, suitable for further biological or pharmaceutical evaluation.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are used in similar applications, such as medicinal chemistry and materials science.
Pyridine derivatives: Other pyridine derivatives with different substituents may exhibit similar chemical properties and reactivity.
Uniqueness
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile is a compound of increasing interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and other therapeutic effects based on recent research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a carbonitrile group and an amino group, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile. In vitro assays have demonstrated significant antiproliferative effects against various cancer cell lines.
Case Studies
-
Cell Line Testing : The compound was tested against several human cancer cell lines, including:
- HePG2 (hepatocellular carcinoma)
- MCF7 (breast adenocarcinoma)
- HCT116 (colon carcinoma)
- Mechanism of Action : The mechanism appears to involve the inhibition of key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and tyrosine kinases . This inhibition leads to disrupted DNA synthesis and cell cycle arrest.
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
Antibacterial Testing
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values between 16 µg/mL and 64 µg/mL against various strains including:
- Staphylococcus aureus
- Escherichia coli
These values indicate moderate antibacterial activity, particularly noteworthy in the context of rising antibiotic resistance .
Other Biological Activities
In addition to anticancer and antimicrobial properties, 5-[(2-Methylidenebutyl)amino]pyridine-2-carbonitrile has been investigated for other therapeutic effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines in vitro .
- Enzyme Inhibition : Molecular docking studies indicate that the compound can bind effectively to certain enzyme targets, which may further elucidate its pharmacological potential .
Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | HePG2, MCF7, HCT116 | 5-10 µM | Significant antiproliferative effects |
| Antimicrobial | Staphylococcus aureus | MIC: 16 µg/mL | Moderate activity against Gram-positive bacteria |
| Escherichia coli | MIC: 32 µg/mL | Moderate activity against Gram-negative bacteria | |
| Anti-inflammatory | Cytokine assays | Not specified | Potential inhibition of cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
